Trolox

Description

Historical Context and Derivation from Tocopherols (B72186)

Trolox is a derivative of tocopherols, which are naturally occurring lipid-soluble antioxidants commonly known as Vitamin E. wikipedia.orgmdpi.com Tocopherols, such as α-tocopherol, are characterized by a chromanol ring structure and a hydrophobic phytyl tail. mdpi.comnih.gov this compound retains the antioxidant-active chromanol ring but has a carboxyl group in place of the phytyl chain, which imparts water solubility. nih.govnih.gov This structural modification is key to its distinct behavior and applications compared to its lipid-soluble counterparts.

Significance as a Water-Soluble Vitamin E Analog

The water solubility of this compound is its defining characteristic and a major reason for its widespread use in research. wikipedia.orgfishersci.senih.govnih.govup.ptnih.govmdpi.com Unlike the lipid-soluble tocopherols that primarily function within biological membranes, this compound can be easily dispersed in aqueous systems. up.pt This makes it particularly convenient for in vitro studies involving biological fluids, cell cultures, and other aqueous environments where lipid-soluble antioxidants are difficult to incorporate effectively. up.pt this compound is considered a potent antioxidant and a water-soluble analog of vitamin E. mdpi.com Its solubility at neutral pH is approximately 3 mg/mL, which is sufficient for common antioxidant assays. mdpi.com

Role as a Reference Antioxidant in Research Methodologies

This compound serves as a crucial reference standard in various antioxidant capacity assays. wikipedia.orgnih.govup.pt Its stable and well-characterized antioxidant activity allows researchers to quantify the antioxidant potential of diverse samples, including biological fluids, food extracts, and chemical compounds, by comparing their activity to that of a known concentration of this compound. wisdomlib.orgtaylorandfrancis.com This comparison is often expressed as "this compound Equivalent Antioxidant Capacity" (TEAC). wisdomlib.orgtaylorandfrancis.commdpi.com

Several widely used antioxidant assays employ this compound as a standard, including:

TEAC (this compound Equivalent Antioxidant Capacity) Assay: This method, often using the ABTS radical cation, measures the ability of a sample to scavenge free radicals compared to this compound. wisdomlib.orgtaylorandfrancis.commdpi.com

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the protective effect of an antioxidant against the oxidative degradation of a fluorescent probe, with results typically expressed as this compound equivalents. nih.govresearchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: While not exclusively using this compound as a standard, the DPPH assay, which measures the radical scavenging activity of a compound, can express results in terms of this compound equivalents for comparative purposes. mdpi.commdpi.comresearchgate.net

These methodologies are fundamental in evaluating the antioxidant status of various matrices and understanding the mechanisms of antioxidant action. mdpi.comnih.gov

Detailed research findings highlight this compound's antioxidant activity in various contexts. For instance, studies have investigated the comparative antioxidant activity of this compound and vitamin E in lipid peroxidation studies, demonstrating that while both are effective, their localization (aqueous vs. lipid phase) influences their efficiency. up.pt Research has also explored the potential protective effects of this compound in models of oxidative stress-related conditions, such as Parkinson's disease, where it has shown potential in mitigating oxidative stress and neuroinflammation. mdpi.com Furthermore, studies synthesizing this compound derivatives aim to find compounds with even stronger antioxidant activities than this compound itself. researchgate.netmdpi.com

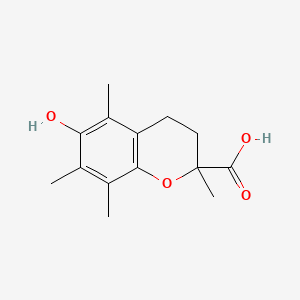

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866306 | |

| Record name | Trolox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53188-07-1, 56305-04-5 | |

| Record name | Trolox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trolox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18UL9710X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action in Oxidative Stress Mitigation

Free Radical Scavenging Mechanisms

Trolox employs several chemical pathways to neutralize free radicals, thereby terminating the chain reactions that lead to cellular damage. These mechanisms primarily involve the transfer of a hydrogen atom or an electron.

In the Hydrogen Atom Transfer (HAT) mechanism, this compound donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable this compound phenoxyl radical (this compound-O•). nih.gov This mechanism is a one-step process. scripps.edu The bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant is a critical parameter for the HAT mechanism. researchgate.net Theoretical studies have shown that for scavenging radicals like the methoxy (B1213986) (˙OCH3), hydroperoxyl (˙OOH), and methylperoxyl (˙OOCHCH2), the HAT mechanism from the phenolic OH group is the predominant pathway in both lipid and aqueous environments (at pH < 11). rsc.orgrsc.org

Reaction: this compound-OH + R• → this compound-O• + RH

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the this compound molecule to the free radical, forming a this compound radical cation (this compound-OH•+) and an anion of the radical (R-). researchgate.netnih.gov This mechanism is particularly relevant in aqueous solutions for scavenging certain radicals like the hydroxyl radical (•OH). rsc.org The ionization potential (IP) of the antioxidant is the key energetic factor in the SET mechanism. researchgate.net In some contexts, SET is followed by proton transfer (SET-PT), where the radical cation subsequently loses a proton to fully neutralize the radical anion. nih.gov

Reaction: this compound-OH + R• → this compound-OH•+ + R-

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is favored in polar, basic solvents. nih.govresearchgate.net First, the this compound molecule deprotonates to form a phenoxide anion (this compound-O-). This anion then transfers an electron to the free radical, regenerating the neutral this compound phenoxyl radical and forming the radical anion. rsc.orgnih.gov The SPLET mechanism is influenced by the proton affinity and electron transfer enthalpy. nih.gov At pH values higher than 11 in aqueous solutions, SPLET is proposed as the main mechanism for scavenging peroxyl and alkoxy radicals. rsc.orgresearchgate.net

Reactions:

this compound-OH ⇌ this compound-O- + H+

this compound-O- + R• → this compound-O• + R-

In the Radical Adduct Formation (RAF) mechanism, the free radical directly adds to the aromatic ring of the this compound molecule, forming a stable adduct. rsc.org This mechanism does not involve the phenolic hydroxyl group directly but instead utilizes the electron-rich aromatic system. RAF is a significant pathway for the scavenging of highly reactive species like the hydroxyl radical (•OH) in both lipid and aqueous environments. rsc.orgresearchgate.net The formation of radical adducts is thermodynamically favored and occurs at positions with sp2 hybridized carbon atoms within the this compound structure. nih.gov

Reaction: this compound-OH + R• → [this compound(R)-OH]•

This compound demonstrates high reactivity towards various ROS, which are primary mediators of oxidative stress in biological systems. nih.gov Its effectiveness varies depending on the specific type of ROS and the surrounding medium. rsc.orgrsc.org

Peroxyl radicals are key intermediates in lipid peroxidation. This compound is an efficient scavenger of peroxyl radicals, a process crucial for inhibiting lipid peroxidation chain reactions. nih.govnih.gov The primary mechanism for scavenging peroxyl radicals is generally considered to be Hydrogen Atom Transfer (HAT) in both lipid and aqueous media (at physiological pH). rsc.org In aqueous solutions, this compound is highly effective against peroxyl radicals, though its efficacy is somewhat reduced in lipid environments. rsc.org The reaction rate of this compound with peroxyl radicals is a key determinant of its antioxidant capacity. mdpi.com

| Radical | Environment | Predominant Mechanism(s) |

|---|---|---|

| Hydroxyl (•OH) | Aqueous | HAT, RAF, SET, SPLET rsc.org |

| Hydroxyl (•OH) | Lipid | HAT, RAF rsc.org |

| Peroxyl (ROO•) | Aqueous (pH < 11) | HAT rsc.org |

| Peroxyl (ROO•) | Aqueous (pH > 11) | SPLET rsc.org |

| Peroxyl (ROO•) | Lipid | HAT rsc.org |

| Alkoxy (RO•) | Aqueous (pH < 11) | HAT rsc.org |

| Alkoxy (RO•) | Aqueous (pH > 11) | SPLET rsc.org |

| Alkoxy (RO•) | Lipid | HAT rsc.org |

| Compound | Relative Activity |

|---|---|

| This compound | 1.0 |

| alpha-tocopherol (B171835) | 0.7 |

| alpha-carotene | 0.5 |

| beta-carotene | 0.3 |

| lutein | 0.4 |

| probucol | 0.3 |

Scavenging of Specific Reactive Oxygen Species (ROS)

Antioxidant and Prooxidant Duality

Like many antioxidants, this compound can exhibit a dual role, acting as a prooxidant under certain conditions. nih.govmdpi.com This duality is a complex phenomenon influenced by factors such as its concentration and the presence of metal ions. nih.govmdpi.com The prooxidant activity often stems from the formation of the this compound phenoxyl radical, which, under specific circumstances, can initiate oxidative processes. nih.gov

The concentration of this compound is a critical determinant of its antioxidant versus prooxidant behavior. nih.govmdpi.com Research in various cell lines has demonstrated a clear biphasic effect.

Antioxidant Activity: At lower concentrations, typically in the range of 2.5 to 15 µM, this compound effectively reduces basal levels of reactive oxygen species, exhibiting a protective antioxidant effect. nih.govresearchgate.netnih.gov

Prooxidant Activity: As the concentration increases, its antioxidant activity diminishes and eventually reverses. nih.govresearchgate.net At higher concentrations, for example from 40 to 160 µM, this compound shows a dose-dependent prooxidant effect, leading to an increase in intracellular oxidative stress. nih.govresearchgate.netnih.gov This can result in cytotoxicity, lipid peroxidation, and oxidation of glutathione (B108866). nih.govmdpi.com

Table 2: Concentration-Dependent Effects of this compound in HeLa Cells

| Concentration Range (µM) | Observed Effect |

|---|---|

| 2.5 - 15 | Antioxidant |

| 20 | Disappearance of antioxidant activity |

| 40 - 160 | Prooxidant (dose-dependent) |

The presence of redox-active transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can significantly promote the prooxidant activity of this compound. nih.govnih.gov

In the presence of Cu²⁺, this compound can reduce it to Cu⁺. nih.gov This reduced copper ion can then participate in Fenton-like reactions, reducing molecular oxygen and generating highly reactive hydroxyl radicals, which can initiate lipid peroxidation. nih.gov This prooxidant effect is particularly evident in systems like copper-induced low-density lipoprotein (LDL) oxidation, especially when endogenous lipophilic antioxidants like alpha-tocopherol have been depleted. nih.gov

Similarly, this compound can exhibit prooxidant effects with ferric ions (Fe³⁺). nih.gov It can reduce Fe³⁺ to Fe²⁺, which in turn can catalyze the formation of hydroxyl radicals from hydrogen peroxide. nih.govnih.gov this compound has also been shown to stimulate ferric ion-catalyzed ascorbate (B8700270) oxidation, suggesting it possesses some iron-chelating activity that may be involved in its prooxidant actions. nih.gov

Interaction with Other Antioxidants

This compound, as a water-soluble analog of vitamin E, actively participates in the complex antioxidant network, where different antioxidants cooperate to provide enhanced protection against oxidative stress. mdpi.com Its interactions are not merely additive; they often involve synergistic regeneration cycles that restore the antioxidant capacity of this compound and its partners. Key interactions have been observed with ascorbic acid, thiol-containing compounds, and flavonoids.

Synergistic Action with Ascorbic Acid (Vitamin C)

Research on cold-stored human red blood cells (RBCs) demonstrated this synergistic effect. A combination of sodium l-ascorbate (SA) and this compound was found to be significantly more effective at mitigating oxidative stress and hemolysis compared to the individual antioxidants. nih.gov The study highlighted that while SA alone failed to reduce storage-induced hemolysis, the SA/Trolox combination significantly inhibited hemolysis, lipid peroxidation (LPO), and the depletion of glutathione (GSH), while enhancing the total antioxidant capacity (TAC). nih.gov

Table 1: Effect of Sodium Ascorbate (SA) and this compound Combination on Stored Red Blood Cells

| Parameter | Effect of SA/Trolox Combination | Reference |

|---|---|---|

| Hemolysis | Significantly Inhibited | nih.gov |

| Lactate (B86563) Dehydrogenase (LDH) Leakage | Significantly Inhibited | nih.gov |

| Lipid Peroxidation (LPO) | Significantly Inhibited | nih.gov |

| Glutathione (GSH) Depletion | Significantly Inhibited | nih.gov |

| Total Antioxidant Capacity (TAC) | Enhanced | nih.gov |

Recycling by Thiol Antioxidants

The antioxidant network extends to thiol-containing compounds like glutathione (GSH) and dihydrolipoate (B1233209). These compounds can facilitate the ascorbate-dependent recycling of this compound. nih.govresearchgate.net Research using electron spin resonance (ESR) to monitor this compound phenoxyl radicals showed that dihydrolipoate, in particular, synergistically enhances the recycling of this compound in the presence of ascorbate. nih.govresearchgate.net

The mechanism involves the regeneration of ascorbate from its two-electron oxidation product, dehydroascorbate. Dihydrolipoate was found to regenerate ascorbate at a much faster rate and with greater efficiency than equivalent concentrations of GSH. nih.govresearchgate.net This rapid regeneration of ascorbate ensures the continued reduction of the this compound radical, effectively suppressing its presence until both the dihydrolipoate and ascorbate are consumed. nih.gov While GSH can also contribute to this cycle, its lower efficiency in regenerating ascorbate makes it less effective in driving the sustained recycling of this compound. nih.govresearchgate.net

Table 2: Comparison of Dihydrolipoate and Glutathione in Ascorbate-Dependent this compound Recycling

| Compound | Effect on this compound Radical Suppression (in presence of Ascorbate) | Efficiency in Ascorbate Regeneration | Reference |

|---|---|---|---|

| Dihydrolipoate | Suppressed this compound radicals until both dihydrolipoate and ascorbate were consumed. | High rate and efficiency. | nih.govresearchgate.net |

| Glutathione (GSH) | This compound radicals reappeared immediately after ascorbate was depleted (at lower concentrations). | Slower rate and lower efficiency compared to dihydrolipoate. | nih.govresearchgate.net |

Variable Interactions with Flavonoids

The interaction between this compound and flavonoids can be complex, resulting in either synergistic or antagonistic effects. The outcome is largely dependent on the molecular structure of the flavonoid. ias.ac.in Studies using the Oxygen Radical Absorbance Capacity (ORAC) method on binary mixtures of this compound with different flavonoids revealed distinct patterns. ias.ac.in

A synergistic, or positive non-additive, co-antioxidant effect was observed in mixtures containing O-glucosylated flavonoids, such as rutin (B1680289) and naringin. ias.ac.in Conversely, an antagonistic, or negative non-additive, effect was seen in mixtures with non-O-glucosylated flavonoids like quercetin (B1663063) and morin. ias.ac.inresearchgate.net These latter flavonoids have a lower oxidation potential and bond dissociation enthalpy (BDE) of their most reactive hydroxyl group, which contributes to the antagonistic outcome. ias.ac.in

Table 3: Co-Antioxidant Effects of Flavonoids in a Binary Mixture with this compound

| Flavonoid | Structural Feature | Observed Effect with this compound | Reference |

|---|---|---|---|

| Rutin | O-glucosylated | Synergistic | ias.ac.in |

| Naringin | O-glucosylated | Synergistic | ias.ac.in |

| Quercetin | Non-O-glucosylated | Antagonistic | ias.ac.inresearchgate.net |

| Morin | Non-O-glucosylated | Antagonistic | ias.ac.in |

In Vitro and Ex Vivo Research Methodologies for Assessing Trolox Activity

Spectrophotometric and Fluorometric Assays

A variety of in vitro assays are employed to quantify the antioxidant capacity of substances by measuring their ability to scavenge free radicals or reduce oxidants. These methods often utilize spectrophotometry or fluorometry to detect changes in color or fluorescence intensity. Trolox, a water-soluble analog of vitamin E, is a cornerstone of this research, serving as the universal standard against which the antioxidant capacity of other compounds is measured. activeconceptsllc.comenigmadiagnostics.comwikipedia.org The results of these assays are typically expressed in this compound Equivalents (TE), providing a standardized metric for comparison.

The this compound Equivalent Antioxidant Capacity (TEAC) assay, also known as the ABTS assay, is a widely used method for determining the total antioxidant capacity of a sample. enigmadiagnostics.comwikipedia.org The core principle involves the generation of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a stable, blue-green chromophore. enigmadiagnostics.com This radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. enigmadiagnostics.com

When an antioxidant, such as this compound, is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the vibrant blue-green color to fade. enigmadiagnostics.comyoutube.com The degree of discoloration is directly proportional to the concentration of antioxidants in the sample. This change is measured spectrophotometrically by the decrease in absorbance, typically at a wavelength of 734 nm. enigmadiagnostics.comyoutube.com The antioxidant capacity of a test sample is quantified by comparing its effect to that of this compound, and the results are expressed as this compound Equivalents (TEAC). enigmadiagnostics.comresearchgate.net The assay is versatile, as the ABTS•+ radical is soluble in both aqueous and organic media, allowing for the analysis of both hydrophilic and lipophilic antioxidants. youtube.comcellbiolabs.com

Table 1: Key Parameters of the TEAC / ABTS Assay

| Parameter | Description | Typical Value |

|---|---|---|

| Radical | 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | ABTS•+ |

| Detection Method | Spectrophotometry | Absorbance decrease |

| Wavelength | Maximum absorbance of ABTS•+ | 734 nm enigmadiagnostics.comyoutube.com |

| Standard | Water-soluble vitamin E analog | This compound |

| Units | This compound Equivalent Antioxidant Capacity | TEAC |

| Mechanism | Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) | Neutralization of ABTS•+ enigmadiagnostics.com |

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is another prevalent spectrophotometric method for evaluating antioxidant activity. mdpi.comresearchgate.net This assay utilizes the stable free radical DPPH•, which has a deep violet color in solution due to its delocalized odd electron. zen-bio.com

The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the DPPH• radical. zen-bio.com This process neutralizes the radical, converting it to its reduced form, DPPH-H. This reduction is accompanied by a stoichiometric loss of absorbance and a color change from violet to a pale yellow. zen-bio.com The scavenging activity is monitored by the decrease in absorbance at the characteristic wavelength of the DPPH radical, approximately 515-517 nm. zen-bio.comweebly.com this compound is used as a standard antioxidant, and a standard curve is generated by plotting the percentage of DPPH• inhibition against different concentrations of this compound. mdpi.com The results for test compounds are then expressed as this compound equivalents. weebly.com

Table 2: Research Findings for the DPPH Assay

| Parameter | Description | Typical Value |

|---|---|---|

| Radical | 2,2-Diphenyl-1-picrylhydrazyl | DPPH• |

| Detection Method | Spectrophotometry | Absorbance decrease |

| Wavelength | Maximum absorbance of DPPH• | ~517 nm zen-bio.com |

| Standard | Positive control and reference standard | This compound zen-bio.com |

| Units | This compound Equivalents (TE) or IC50 | µmol TE/g, mg/mL |

| Reaction Time | Time to reach stable endpoint | 30-60 minutes in the dark weebly.com |

The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gove3s-conferences.org The assay reagent contains a complex of Fe³⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which is colorless. The reaction is conducted under acidic conditions (pH 3.6). nih.gov

Antioxidants in the sample act as reductants, donating an electron to the ferric-TPTZ (Fe³⁺-TPTZ) complex. nih.gov This reduction generates the ferrous-TPTZ (Fe²⁺-TPTZ) complex, which exhibits an intense blue color. nih.gov The change in color is measured by the increase in absorbance at a wavelength of 593 nm. nih.gove3s-conferences.org The FRAP value is determined by comparing the absorbance change produced by the sample with that of a this compound standard curve. nih.gov The results are therefore expressed as this compound Equivalents. e3s-conferences.org This method is considered simple and rapid, providing a direct measure of the total reducing power of a sample. nih.gov

Table 3: Characteristics of the FRAP Assay

| Parameter | Description | Typical Value |

|---|---|---|

| Reactant | Ferric-TPTZ complex | Fe³⁺-TPTZ |

| Product | Ferrous-TPTZ complex | Fe²⁺-TPTZ (Blue) |

| Detection Method | Spectrophotometry | Absorbance increase |

| Wavelength | Maximum absorbance of Fe²⁺-TPTZ | 593 nm nih.gov |

| Standard | Reference antioxidant | This compound nih.gov |

| Units | this compound Equivalents (TE) | µmol TE/g |

The Oxygen Radical Absorbance Capacity (ORAC) assay is a fluorometric method that measures the ability of an antioxidant to inhibit the decline in fluorescence caused by radical-induced oxidation. activeconceptsllc.comlabmanager.com It is considered a benchmark for assessing antioxidant capacity, particularly against peroxyl radicals, a common type of reactive oxygen species in the body. cellbiolabs.com

In the ORAC assay, a fluorescent probe, typically fluorescein, is mixed with the antioxidant sample. activeconceptsllc.com The reaction is initiated by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). activeconceptsllc.com As AAPH thermally decomposes, it generates peroxyl radicals that quench the fluorescence of the probe. Antioxidants present in the sample protect the fluorescent probe by scavenging these radicals, thereby slowing the rate of fluorescence decay. cellbiolabs.com The fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). cellbiolabs.com A standard curve is prepared using various concentrations of this compound, and the ORAC values of the samples are expressed as this compound Equivalents. activeconceptsllc.comlabmanager.com

Table 4: ORAC Assay Research Data

| Parameter | Description | Typical Value |

|---|---|---|

| Radical Generator | Source of peroxyl radicals | AAPH activeconceptsllc.com |

| Probe | Fluorescent molecule | Fluorescein activeconceptsllc.com |

| Detection Method | Fluorometry | Fluorescence decay |

| Standard | Water-soluble vitamin E analog | This compound (e.g., 12.5–200 µM) activeconceptsllc.com |

| Quantification | Area Under the Curve | Net AUC cellbiolabs.com |

| Units | this compound Equivalents | µM TE activeconceptsllc.com |

The N,N-dimethyl-p-phenylenediamine (DMPD) assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. bioquochem.com The principle of this assay is based on the formation of a stable and colored DMPD radical cation (DMPD•+), which is typically purple and has a maximum absorbance around 505-553 nm. tandfonline.com

This radical cation is generated by reacting DMPD with a suitable oxidizing agent in an acidic buffer. tandfonline.com When an antioxidant compound is added, it donates a hydrogen atom to the DMPD•+, reducing it to its colorless form. bioquochem.com This causes a decolorization of the solution, and the decrease in absorbance is proportional to the amount of antioxidant present. bioquochem.com The reaction is rapid, and the endpoint is stable. tandfonline.com The antioxidant efficiency is measured against this compound, which is used to create a standard calibration curve, and the results are expressed as this compound Equivalents. bioquochem.comtandfonline.com

Table 5: DMPD Assay Parameters

| Parameter | Description | Typical Value |

|---|---|---|

| Radical | N,N-dimethyl-p-phenylenediamine radical cation | DMPD•+ (Purple) |

| Detection Method | Spectrophotometry | Absorbance decrease |

| Wavelength | Maximum absorbance of DMPD•+ | 505 nm tandfonline.com or 553 nm |

| Standard | Reference antioxidant | This compound bioquochem.com |

| Units | This compound Equivalents Antioxidant Capacity | TEAC bioquochem.com |

| Mechanism | Hydrogen Atom Transfer | Quenching of DMPD•+ color |

The Photochemiluminescence (PCL) assay is a method used to measure the antioxidant capacity of samples against superoxide (B77818) anion radicals (O₂•⁻). pan.olsztyn.plnih.gov This assay is distinct in that the radicals are generated photochemically. A photosensitizer, luminol (B1675438), is exposed to UV light, leading to the generation of superoxide radicals. pan.olsztyn.pl

These highly reactive radicals cause the luminol to produce a measurable light emission (chemiluminescence). When an antioxidant is present, it scavenges the superoxide radicals, thereby inhibiting the chemiluminescent reaction. pan.olsztyn.pl The reduction in light emission is proportional to the antioxidant capacity of the sample. The PCL assay can be adapted to measure both water-soluble (ACW) and lipid-soluble (ACL) antioxidants using specific kits. pan.olsztyn.plnih.gov The antioxidant activity is quantified by calibrating against a this compound standard curve, and results are expressed in this compound equivalents. researchgate.net This method is noted for being sensitive and rapid. researchgate.net

Table 6: PCL Assay Characteristics

| Parameter | Description | Typical Value |

|---|---|---|

| Radical | Superoxide anion radical | O₂•⁻ nih.gov |

| Generation | Photochemical (UV light) | From luminol photosensitizer pan.olsztyn.pl |

| Detection Method | Chemiluminescence | Light emission inhibition |

| Standard | Reference antioxidant | This compound researchgate.net |

| Units | This compound Equivalents | µg this compound/mL researchgate.net |

| Applicability | Water-soluble (ACW) and Lipid-soluble (ACL) substances | Kit-dependent pan.olsztyn.pl |

Cell-Based Antioxidant Assays

Cell-based assays are crucial for evaluating the antioxidant activity of compounds like this compound in a biologically relevant context. These assays move beyond simple chemical reactions to assess a compound's ability to protect cells from oxidative damage.

The measurement of intracellular reactive oxygen species (ROS) is a fundamental method for assessing the antioxidant efficacy of this compound. A commonly used probe for this purpose is 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA). nih.govnih.govthermofisher.com This non-fluorescent molecule can freely permeate cell membranes. Once inside the cell, it is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Studies have demonstrated that this compound can modulate intracellular ROS levels, although its effects can be concentration-dependent. In HeLa cells, this compound exhibited significant antioxidant activity at lower concentrations (2.5–15 µM), reducing the basal production of ROS as detected by CM-H₂DCFDA. nih.govmdpi.com The antioxidant effect was most pronounced at a 20% reduction in the 2.5–10 µM range. nih.gov However, this protective effect diminished at 20 µM and was reversed at higher concentrations (40-160 µM), where this compound showed a dose-dependent pro-oxidant effect, leading to an increase in intracellular ROS. nih.govmdpi.com Similarly, in human skin fibroblasts, this compound treatment has been shown to lower intracellular ROS levels and induce a less oxidized mitochondrial thiol redox state. nih.gov The ability of this compound to scavenge ROS is a key mechanism behind its protective role against cellular injury. researchgate.net

| Cell Line | This compound Concentration (µM) | Effect on ROS Levels | Reference |

|---|---|---|---|

| HeLa | 2.5–15 | Decrease | nih.govmdpi.com |

| HeLa | 20 | No significant effect | nih.govmdpi.com |

| HeLa | 40–160 | Increase (pro-oxidant) | nih.govmdpi.com |

| Human Skin Fibroblasts | Not specified | Decrease | nih.gov |

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. The antioxidant activity of this compound against lipid peroxidation can be assessed by measuring specific markers, such as thiobarbituric acid reactive substances (TBARS) and conjugated dienes.

The TBARS assay is a widely used method to measure lipid peroxidation. mdpi.comcellbiolabs.com It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. mdpi.comcellbiolabs.com Research has shown that this compound can effectively inhibit lipid peroxidation. For instance, in a study on mesenchymal stem cells, this compound was shown to reduce intracellular ROS levels, which is a primary driver of lipid peroxidation. techscience.com In studies on hepatic ischemia/reperfusion, this compound attenuated the increase in lipid peroxidation. nih.gov

Conjugated dienes are another important marker of lipid peroxidation, particularly in its early stages. mdpi.comnih.gov The formation of conjugated dienes results from the rearrangement of double bonds in polyunsaturated fatty acids during oxidation. taylorandfrancis.com This structural change allows for their detection by spectrophotometry at approximately 233-234 nm. mdpi.comtaylorandfrancis.com The inhibition of conjugated diene formation has been used to confirm the free radical scavenging activity of antioxidant compounds. taylorandfrancis.com

Oxidative stress can also lead to the oxidation of proteins, a process that can be quantified by measuring the formation of protein carbonyls. plos.org Protein carbonyl groups (aldehydes and ketones) are formed on the side chains of specific amino acids as a result of oxidative damage. plos.org These modifications can lead to a loss of protein function.

This compound has been demonstrated to protect against protein oxidation. In a study using bovine serum albumin exposed to hydroxyl radicals, this compound strongly inhibited the formation of protein carbonyls in a dose-dependent manner. nih.gov It also protected lactate (B86563) dehydrogenase and creatine (B1669601) kinase from inactivation by these radicals. nih.gov In another study on myofibrillar proteins, the effect of this compound on protein carbonylation was investigated, highlighting that its antioxidant or pro-oxidant activity can depend on its concentration and the specific experimental conditions. nih.govfao.org Furthermore, in phagocytic neutrophils, this compound showed a dose-dependent inhibition of cytosolic protein carbonylation. researchgate.net

| System | Effect of this compound | Reference |

|---|---|---|

| Bovine Serum Albumin (exposed to hydroxyl radicals) | Dose-dependent inhibition of protein carbonyl formation | nih.gov |

| Myofibrillar Proteins | Antioxidant or pro-oxidant effect depending on concentration | nih.govfao.org |

| Phagocytic Neutrophils | Dose-dependent inhibition of cytosolic protein carbonylation | researchgate.net |

The protective effect of this compound against oxidative DNA damage is another critical aspect of its antioxidant activity. Various methods, such as the comet assay, are employed to assess DNA damage. mdpi.com Oxidative stress can induce single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases.

This compound has been shown to inhibit DNA damage induced by oxidative agents. mdpi.com In human lymphoblast WTK-1 cells, this compound was found to inhibit DNA damage formation induced by singlet oxygen. mdpi.com During reperfusion injury, reactive oxygen species can cause direct cellular damage through DNA damage, and antioxidants like this compound can mitigate this. nih.gov

Kinetic Studies of Free Radical Scavenging

Kinetic studies provide quantitative data on the efficiency of this compound as a free radical scavenger. These studies are essential for understanding the mechanisms of its antioxidant action and for comparing its reactivity with different types of free radicals.

The rate constant (k_s) is a measure of the speed of a chemical reaction. In the context of antioxidant activity, it quantifies how quickly this compound can neutralize a specific free radical. These constants are typically determined using techniques like stopped-flow spectrophotometry or electron spin resonance (ESR). researchgate.netrsc.orgnih.gov

The rate constants for this compound's scavenging activity have been determined for various reactive oxygen species. For instance, the scavenging rate constant of this compound against the hydroxyl radical is significantly high. nih.gov In a study investigating the reaction between this compound and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), the bimolecular rate constants were determined in a buffered hydroalcoholic medium. researchgate.netrsc.org The reaction proceeded in two steps, with the this compound radical formed in the first step reacting quickly with another DPPH radical. researchgate.netrsc.org The rate constants for these steps were found to be 1.1 x 10⁴ M⁻¹s⁻¹ and 2 x 10⁶ M⁻¹s⁻¹, respectively, in a 1:1 ethanol-buffer mixture at pH 7.4. researchgate.netrsc.org

Theoretical studies using Density Functional Theory have also been employed to predict the rate constants of this compound with various free radicals, including hydroxyl (˙OH), alkoxyl (˙OR), and peroxyl (˙OOR) radicals. researchgate.netrsc.org These studies have found this compound to be a powerful scavenger of ˙OH and alkoxy radicals under various conditions. researchgate.netrsc.org

| Free Radical | Rate Constant (k_s) (M⁻¹s⁻¹) | Method/Conditions | Reference |

|---|---|---|---|

| DPPH (first step) | 1.1 x 10⁴ | Stopped-flow, ethanol-buffer (1:1), pH 7.4 | researchgate.netrsc.org |

| DPPH (second step) | 2 x 10⁶ | Stopped-flow, ethanol-buffer (1:1), pH 7.4 | researchgate.netrsc.org |

| Singlet Oxygen | 6.22 x 10⁷ | - | nih.gov |

Influence of pH and Solvent Environment

The antioxidant activity of this compound, as measured in various in vitro and ex vivo research methodologies, is significantly influenced by the pH and the solvent system in which the assays are conducted. These factors can alter the reaction mechanism and kinetics of radical scavenging.

Research investigating the reaction between this compound (TrOH) and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has shown that the reaction rate is pH-dependent. An increase in pH leads to an increased reaction rate. researchgate.netrsc.org This is attributed to the ionization of the phenolic group on the this compound molecule, which enhances its ability to donate a hydrogen atom or an electron. The importance of controlling the solvent's acidity in antioxidant property investigations is thus highlighted by these findings. researchgate.netrsc.org

The solvent composition also plays a critical role. In studies using buffered hydroalcoholic media, a significant increase in the measured rate constant for the this compound-DPPH reaction was observed in ethanol-buffer solutions compared to pure ethanol. researchgate.netrsc.org For instance, in a 1:1 ethanol-buffer mixture at pH 7.4, the bimolecular rate constant for the initial step of the reaction was determined to be 1.1 × 10⁴ M⁻¹ s⁻¹. rsc.org

The choice of assay can reveal different pH sensitivities. In the Ferric Reducing Antioxidant Power (FRAP) assay, the antioxidant activity of this compound, like gallic acid and ascorbic acid, is influenced by pH. researchgate.net However, when using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the free radical quenching capacity of this compound was found not to be significantly different between pH 4.5 and pH 7.0. researchgate.net This stability across a range of pH values is an advantage of the ABTS assay method. youtube.com

The solubility of this compound is another key factor related to the solvent environment. Although often referred to as a water-soluble analog of α-tocopherol, this compound is technically classified as a "very slightly soluble" compound. nih.gov To overcome this limitation, researchers have synthesized ionic conjugates of this compound with various amines. This approach has successfully increased its water solubility by one to three orders of magnitude while maintaining its high antioxidant activity. nih.gov The ability to use the ABTS assay in both aqueous and organic media allows for the screening of both hydrophilic and lipophilic samples, demonstrating the versatility of this compound as a standard in different solvent environments. youtube.com

The following table summarizes the effect of pH on the antioxidant capacity of this compound compared to other antioxidants in a specific assay.

| Compound | Assay | pH Condition 1 | Result | pH Condition 2 | Result | Reference |

|---|---|---|---|---|---|---|

| This compound | ABTS | 4.5 | No significant difference | 7.0 | No significant difference | researchgate.net |

| Gallic Acid | ABTS | 4.5 | pH-sensitive radical quenching | 7.0 | pH-sensitive radical quenching | researchgate.net |

| This compound | DPPH Reaction Rate | Rate increases with higher pH | researchgate.netrsc.org |

Comparative Kinetics with Other Antioxidants

The efficacy of an antioxidant is determined not only by its capacity to neutralize radicals but also by the speed, or kinetics, of this reaction. Comparative kinetic studies of this compound against other standard antioxidants, such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and synthetic antioxidants like Butyl Hydroxytolene (BHT), reveal important differences in their mechanisms and efficiencies.

Studies have consistently shown that the antioxidative efficacy of this compound surpasses that of its lipid-soluble parent compound, α-tocopherol. nih.gov this compound's water solubility, conferred by its carboxyl group, gives it an advantage in certain experimental systems over the strictly lipid-soluble α-tocopherol. researchgate.netnih.gov In one study, this compound significantly reduced the cytotoxicity induced by UV irradiation and other antioxidants, whereas α-tocopherol showed a much lower protective effect. nih.gov

When compared with ascorbic acid, this compound is reported to have a higher antiradical potential. researchgate.net Kinetic analyses of radical scavenging activities provide a quantitative basis for these comparisons. For example, in the DPPH assay, different antioxidants exhibit distinct reaction kinetics and scavenge radicals over different concentration ranges. scielo.brscielo.br Similarly, in the ABTS assay, gallic acid and this compound were shown to scavenge radicals effectively, but over different concentration ranges (0-50 μg/mL for gallic acid and 0-250 μg/mL for this compound). scielo.brscielo.br The reaction stoichiometry has been found to correlate with the number of phenol (B47542) groups on the antioxidant molecule. nih.gov

Theoretical studies using Density Functional Theory (DFT) calculations corroborate experimental findings. These studies, which calculate parameters like Bond Dissociation Enthalpy (BDE), have shown that the BDE values for this compound are lower than those for BHT and ascorbic acid, suggesting this compound has a greater antioxidant activity. The general trend from these calculations presents this compound as more antioxidant than BHT, which in turn is more antioxidant than ascorbic acid.

However, the relative performance of antioxidants can be highly dependent on the specific reaction environment. In a riboflavin (B1680620) photosensitized oil-in-water emulsion, this compound and ascorbic acid paradoxically acted as pro-oxidants, while their lipophilic counterparts, α-tocopherol and ascorbyl palmitate, demonstrated antioxidant properties. researchgate.net This underscores that the kinetic behavior and antioxidant/pro-oxidant balance can be reversed depending on the system's chemistry. researchgate.net Such findings have led researchers to question the universal validity of ranking antioxidant activity simply as "this compound equivalents" without considering the disparate reaction kinetics and the influence of the testing environment. nih.gov

The table below presents comparative data on the radical scavenging kinetics of this compound and other antioxidants in the DPPH assay.

| Antioxidant | Assay | DPPH Scavenging Concentration Range (µg/mL) | Standard Curve Slope | Reference |

|---|---|---|---|---|

| This compound | DPPH | 0-250 | -0.0021 | scielo.brscielo.br |

| Ascorbic Acid | DPPH | 0-200 | -0.0037 | scielo.brscielo.br |

| Catechin (B1668976) | DPPH | 0-250 | -0.0043 | scielo.brscielo.br |

| Gallic Acid | DPPH | 0-100 | -0.0138 | scielo.br |

Cellular and Molecular Interventions of Trolox

Modulation of Cellular Signaling Pathways

Trolox has been shown to influence several critical signaling cascades that are often dysregulated in pathological conditions. Its ability to scavenge reactive oxygen species (ROS) is a key mechanism through which it modulates these pathways, thereby affecting downstream cellular responses.

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases. Research indicates that this compound can influence this pathway. For instance, studies on the cardiac differentiation of human embryonic stem cells have shown that this compound's effects are mediated by the inhibition of Wnt/β-catenin signaling turkishneurosurgery.org.tr. This suggests that by modulating the redox state of the cell, this compound can indirectly control the activity of key components of the Wnt pathway, such as β-catenin, a central player in the canonical Wnt signaling cascade.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many inflammatory conditions, the NF-κB pathway is constitutively active. This compound has been demonstrated to inhibit the activation of NF-κB. This inhibition is largely attributed to its antioxidant capacity, as ROS are known activators of this pathway turkishneurosurgery.org.trnih.gov. By reducing oxidative stress, this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB nih.gov. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes nih.govresearchgate.netdovepress.com. Studies have shown that this compound treatment can lead to a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are downstream targets of NF-κB turkishneurosurgery.org.trresearchgate.net.

MAPK Pathway Considerations

Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, are involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of these pathways nih.gov. This compound, by virtue of its antioxidant properties, can modulate MAPK signaling. For example, research has shown that this compound can affect the cobalt chloride-induced phosphorylation of p38-MAPK researchgate.net. Furthermore, since ROS can activate the JNK pathway, the scavenging of these species by this compound can attenuate JNK-mediated signaling researchgate.netnih.govnih.govresearchgate.net. The ERK pathway is also sensitive to the cellular redox state, suggesting another potential point of intervention for this compound mdpi.comnih.gov.

EGFR Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a fundamental role in regulating cell growth, survival, and differentiation. While direct modulation of EGFR by this compound is not extensively documented, the pathway's sensitivity to oxidative stress provides an indirect mechanism for this compound's influence. Endogenous H₂O₂ production is linked to EGFR activation, and the activity of protein tyrosine phosphatases that downregulate EGFR signaling is redox-sensitive. By altering the cellular redox environment, this compound may influence the phosphorylation status and activity of EGFR and its downstream components.

Nrf2-HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate this protective pathway researchgate.netnih.gov. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1 nih.gov. This leads to the increased expression of HO-1 and other cytoprotective enzymes. Studies have demonstrated that this compound treatment can enhance the expression of both Nrf2 and HO-1, thereby bolstering the cell's antioxidant defenses researchgate.netmedchemexpress.comnih.govresearchgate.net. This activation of the Nrf2/HO-1 axis is a key mechanism by which this compound exerts its cytoprotective effects against oxidative injury nih.gov.

Effects on Apoptosis and Cell Viability

As a potent antioxidant, this compound is widely recognized for its ability to prevent apoptosis induced by oxidative stress nih.gov. It achieves this by scavenging harmful ROS, thereby mitigating cellular damage that can trigger apoptotic pathways. For instance, this compound has been shown to reduce hydrogen peroxide-induced DNA fragmentation, a hallmark of apoptosis, in mouse thymocytes nih.gov. It can also inhibit the activation of key apoptotic executioner enzymes like caspase-3. In studies with X-irradiated MOLT-4 cells, post-irradiation treatment with this compound attenuated the activation of caspase-3 and the cleavage of its substrate, PARP nih.gov.

Interestingly, the effect of this compound on cell viability is not monolithic and can be highly dependent on its concentration. At lower concentrations (typically in the range of 2.5–15 µM in HeLa cells), this compound acts as a classic antioxidant, reducing endogenous ROS and protecting cells nih.govresearchgate.net. However, at higher concentrations, this compound can exhibit pro-oxidant properties, leading to an increase in intracellular oxidative stress, a reduction in cell viability, and the induction of apoptosis nih.govresearchgate.net. This dual behavior highlights the complexity of its interactions within a cellular context. For example, in SH-SY5Y neuroblastoma cells, a concentration of 200 μM this compound was found to reduce cancer cell viability to 77.76% turkishneurosurgery.org.trnih.gov. In some cancer cell lines, this compound has even been observed to enhance the cytotoxicity of chemotherapeutic agents like curcumin by inducing oxidative stress and apoptosis nih.gov.

The table below summarizes the concentration-dependent effects of this compound on cell viability in different cell lines as reported in various studies.

| Cell Line | This compound Concentration | Effect on Cell Viability | Reference |

| HeLa | 2.5-15 µM | Antioxidant effect, protection | nih.govresearchgate.net |

| HeLa | >40 µM | Pro-oxidant effect, reduced viability | nih.govresearchgate.net |

| SH-SY5Y | 200 µM | Reduced viability to 77.76% | turkishneurosurgery.org.trnih.gov |

| A2780 (Ovarian Cancer) | 10-50 µM (with Curcumin) | Enhanced cytotoxicity | nih.gov |

| MCF-7 (Breast Cancer) | (with Curcumin) | Enhanced cytotoxicity | nih.gov |

| MDA-MB-231 (Breast Cancer) | (with Curcumin) | Enhanced cytotoxicity | nih.gov |

The pro-apoptotic effects of high-concentration this compound can be initiated early in the apoptotic process, for instance, by inducing Apoptotic Volume Decrease (AVD), which is an early hallmark of apoptosis characterized by isotonic cell shrinkage nih.govmdpi.com.

Prevention of Induced Apoptosis

This compound has been shown to effectively prevent apoptosis, or programmed cell death, induced by oxidative stress in various cell types. In mouse thymocytes, this compound pretreatment or post-treatment significantly reduced DNA fragmentation, a hallmark of apoptosis, caused by hydrogen peroxide-induced oxidative stress. nih.gov This protective effect is attributed to its potent inhibition of membrane damage. nih.gov Similarly, in rat myocardial H9c2 cells exposed to high glucose levels, a condition that mimics hyperglycemia, this compound pretreatment prevented apoptosis. nih.gov It achieved this by enhancing the antioxidant defense mechanism and suppressing the release of cytochrome-c, a key event in the mitochondrial-dependent apoptotic pathway. nih.gov The prevention of apoptosis by this compound has also been observed in other cell types, including renal NRK-52e cells and renal proximal tubular epithelial LLC-PK1 cells. nih.gov Furthermore, this compound has been found to inhibit peroxynitrite-mediated oxidative stress and subsequent apoptosis in rat thymocytes.

Enhancement of Cytotoxicity in Cancer Cells

In contrast to its protective effects in healthy cells, this compound can enhance the cytotoxic effects of certain anti-cancer agents in malignant cells. This synergistic effect has been observed in combination with curcumin in human ovarian (A2780), breast (MCF-7), and other breast cancer (MDA-MB-231) cell lines. nih.govnih.gov The combination of this compound and curcumin leads to increased apoptosis, evidenced by PARP cleavage and caspase-3 activation. nih.gov This enhanced cancer cell killing is associated with a significant increase in the generation of reactive oxygen species (ROS), indicating a pro-oxidant mechanism in this context. nih.gov

Similarly, this compound has been shown to increase the apoptosis-inducing effects of arsenic trioxide (As₂O₃) in various cancer cell lines, including acute promyelocytic leukemia (APL), myeloma, and breast cancer cells. researchgate.net In a lymphoma cell line (P388), the combination of this compound and arsenic trioxide led to a decrease in mitochondrial membrane potential and the release of cytochrome c, key events in the apoptotic cascade. researchgate.net This suggests that this compound can potentiate the pro-apoptotic capacity of certain chemotherapeutic agents, potentially increasing their clinical efficacy in treating hematological malignancies. researchgate.net

Induction of Apoptotic Volume Decrease (AVD)

At higher concentrations, this compound can shift from an antioxidant to a pro-oxidant, leading to the induction of apoptosis. nih.govwur.nl One of the earliest detectable events in this process is the Apoptotic Volume Decrease (AVD), an isotonic shrinkage of the cell. nih.govresearchgate.net In HeLa cells, this compound exhibited antioxidant activity at lower concentrations (2.5–15 µM), but at higher concentrations (starting from 40 µM), it exerted a dose-dependent pro-oxidant effect. nih.govnih.govwur.nl This pro-oxidant activity was directly correlated with a reduction in cell viability and the induction of apoptosis, with AVD being observed as an early event, occurring within two hours of exposure. nih.gov The mechanism underlying this compound-induced AVD involves the loss of potassium (K⁺) and chloride (Cl⁻) ions from the cell. nih.govresearchgate.net This was confirmed by the fact that the use of a Cl⁻ channel blocker, SITS, completely inhibited the isotonic cell shrinkage induced by high concentrations of this compound. nih.govwur.nl

Impact on Cell Cycle Progression

This compound has been demonstrated to influence cell cycle progression, particularly in cancer cells. In a study involving a human cell culture containing glioblastoma tumorigenic initiating cells (PT4), this compound was found to impair cell survival primarily by inhibiting cell cycle progression. nih.gov While the precise phase of the cell cycle affected was not specified for this compound in this particular study, the research indicated a wide deregulation of cell cycle genes. researchgate.netnih.gov This suggests that this compound can interfere with the normal sequence of events that govern cell division in these cancer-initiating cells, contributing to its anti-proliferative effects. nih.gov

Influence on Mitochondrial Function and Morphology

This compound exerts a significant influence on both the function and structure of mitochondria. In healthy human skin fibroblasts, this compound treatment leads to mitochondrial filamentation, a process characterized by an increase in the length and branching of mitochondria. nih.govresearchgate.net This change in morphology is dependent on mitofusin, a key protein involved in mitochondrial fusion. nih.gov Specifically, this compound increases the mitochondrial levels of Mitofusin 2 (Mfn2). nih.gov Functionally, this alteration in morphology is associated with an increase in oxidative phosphorylation (OXPHOS) activity and cellular oxygen consumption. nih.govresearchgate.net

Furthermore, in fibroblasts from patients with mitochondrial complex I deficiency, a condition that impairs mitochondrial function and increases reactive oxygen species (ROS) production, this compound has been shown to restore the mitochondrial membrane potential. nih.gov This restoration is crucial for normal mitochondrial function. Chronic treatment with this compound also normalized the increases in mitochondrial calcium and ATP production that are stimulated by bradykinin in these patient cells. nih.gov

Effects on Specific Cellular Processes

Osteoclastogenesis Inhibition

This compound has been shown to be a potent inhibitor of osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. nih.govnih.gov This inhibition occurs through a dual mechanism. Firstly, this compound suppresses the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. nih.govnih.gov RANKL is a crucial cytokine for osteoclast differentiation. nih.gov The reduction in RANKL is attributed to the decreased production of prostaglandin E2, which is achieved through the downregulation of cyclooxygenase-2 activity. nih.govnih.gov

Beta-like Cell Differentiation from Stem Cells

The differentiation of stem cells into functional beta-like cells, which are capable of producing insulin, is a complex process influenced by a variety of signaling molecules and the cellular microenvironment. Reactive oxygen species (ROS) have been identified as critical signaling molecules in this process. While high levels of ROS can be toxic, a balanced pro-oxidant/antioxidant cellular environment is crucial for normal pancreatic β-cell development. Research has shown that decreasing ROS production can reduce β-cell differentiation, while stimulation with ROS can enhance it, partly through the modulation of the ERK1/2 signaling pathway researchgate.net.

This compound, a water-soluble analog of vitamin E, is utilized in some protocols for the differentiation of human pluripotent stem cells (hPSCs) into pancreatic beta cells. Its role appears to be particularly relevant in the later stages of differentiation, where pancreatic progenitors mature into functional, insulin-secreting cells. One improved protocol for generating functional β-cells includes this compound as a component of the chemical cocktail used in the final stages of differentiation nih.gov.

In a multiwell-based static 3D culture system for differentiating stem cell-derived pancreatic progenitors, a combination of N-acetylcysteine (NAC), this compound, and the AXL inhibitor R428 was found to significantly enhance the mean intensity of insulin-green fluorescent protein (INS-GFP), a marker for insulin-producing cells nih.gov. This suggests that the inclusion of antioxidants like this compound can improve the efficiency of generating insulin-secreting islet clusters.

The table below summarizes the findings of a study on the effect of different chemical combinations on the generation of insulin-producing cells from stem cells.

| Treatment Condition | Mean INS-GFP Intensity (Arbitrary Units) | Statistical Significance (p-value) |

| Stage 7b (Control) | 126 ± 8 | - |

| NAC alone | 159 ± 17 | 0.03 |

| NAC + this compound + R428 | 220 ± 21 | < 0.001 |

This table illustrates the significant enhancement in insulin production (indicated by INS-GFP intensity) when this compound is used in combination with NAC and R428 compared to the control and NAC alone. nih.gov

While the precise mechanism of this compound in this context is still under investigation, it is likely related to its ability to modulate the intracellular redox state, thereby protecting the differentiating cells from oxidative damage and supporting their maturation into functional beta-like cells. Furthermore, the Wnt/β-catenin signaling pathway is known to be crucial for pancreas development, and while not directly demonstrated for pancreatic differentiation, this compound has been shown to influence this pathway in other stem cell differentiation processes frontiersin.org.

Prevention of Cisplatin-induced Renal Epithelial Cell Apoptosis

Cisplatin is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxic side effects, primarily the induction of apoptosis in renal tubular epithelial cells. A key mechanism underlying this toxicity is the generation of excessive reactive oxygen species (ROS), leading to oxidative stress.

As a potent antioxidant, this compound is positioned to counteract the oxidative damage induced by cisplatin. The accumulation of ROS in renal cells following cisplatin exposure triggers a cascade of events leading to apoptosis. This includes the activation of death receptor-mediated pathways. Antioxidants have been shown to ameliorate cisplatin-induced acute renal failure by inactivating these pathways nih.gov. This involves the inhibition of the upregulation of Fas, Fas ligand, and TNF-alpha, as well as the prevention of caspase-8 activation nih.gov.

The intrinsic mitochondrial pathway of apoptosis is also heavily implicated in cisplatin nephrotoxicity. Cisplatin-induced oxidative stress leads to the activation of the pro-apoptotic protein Bax nih.gov. Activated Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis. Specifically, the activation of caspase-9 and the executioner caspase-3 are critical steps in this process nih.gov.

Antioxidants can prevent these apoptotic events by modulating the balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that treatment with antioxidants can counteract the cisplatin-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax researchgate.netfrontiersin.org. By altering the Bax/Bcl-2 ratio in favor of cell survival, antioxidants inhibit the mitochondrial apoptotic pathway.

The table below summarizes the key molecular events in cisplatin-induced renal epithelial cell apoptosis and the potential points of intervention for an antioxidant like this compound.

| Apoptotic Pathway | Key Molecular Events Induced by Cisplatin | Potential Intervention by this compound (as an Antioxidant) |

| Death Receptor Pathway | Upregulation of Fas, Fas Ligand, TNF-alpha | Inhibition of upregulation |

| Activation of Caspase-8 | Prevention of activation | |

| Mitochondrial Pathway | Increased expression of Bax | Decreased expression |

| Decreased expression of Bcl-2 | Increased expression | |

| Release of Cytochrome c | Inhibition of release | |

| Activation of Caspase-9 and Caspase-3 | Prevention of activation |

This table outlines the pro-apoptotic signaling cascades initiated by cisplatin in renal epithelial cells and how an antioxidant compound like this compound is expected to intervene to prevent apoptosis. nih.govnih.govnih.govresearchgate.netfrontiersin.org

In essence, by scavenging ROS, this compound can prevent the initial trigger for both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, thereby protecting renal epithelial cells from cisplatin-induced damage.

Structure Activity Relationships of Trolox Derivatives

Modification of Carboxyl Groups

Modification of the carboxyl group of Trolox has been explored to synthesize novel derivatives, primarily amides and esters, to investigate changes in antioxidant activity and other properties. For instance, a series of this compound amide derivatives were synthesized by modifying the carboxyl group of this compound wikipedia.orgnih.govnih.gov. These derivatives were evaluated for their antioxidant activities using various assays, including DPPH, ABTS, FRAP, and hydroxyl radical scavenging assays wikipedia.orgnih.gov.

Studies have shown that the antioxidant capacity of these amide derivatives can be similar to or even higher than that of this compound and L-ascorbic acid in certain assays wikipedia.orgnih.govnih.gov. For example, in DPPH scavenging activity tests, some amide derivatives exhibited IC50 values lower than L-ascorbic acid wikipedia.orgnih.gov. Specifically, compounds 14a, 18a, 24a, and 26a showed higher DPPH scavenging activities compared to L-ascorbic acid wikipedia.orgnih.gov. In ABTS assays, compounds 26a and 29a demonstrated potency approximately twofold higher than this compound wikipedia.orgnih.gov. However, the effect of alkyl substituents in the amide modification on antioxidant capacity was found to be minimal in some cases wikipedia.org.

The synthesis of these amide derivatives typically involves coupling the carboxyl group of this compound with various amines, often employing coupling agents like N,N′-carbonyldiimidazole wikipedia.orgnih.gov. This modification strategy allows for the exploration of how altering the polarity and steric environment around the carboxylate moiety influences the molecule's interaction with free radicals and biological systems.

Table 1: Antioxidant Activity of Selected this compound Amide Derivatives Compared to Standards

| Compound | DPPH IC50 (µM) | ABTS Activity (vs. This compound) | FRAP Activity (vs. This compound) | Hydroxyl Radical Scavenging (vs. This compound) |

| This compound | - | 1x | 1x | 1x |

| L-Ascorbic acid | 9.8 wikipedia.orgnih.gov | - | - | - |

| 14a | 5.2–6.6 wikipedia.org | - | - | - |

| 18a | 5.2–6.6 wikipedia.org | - | - | - |

| 24a | 5.2–6.6 wikipedia.org | - | - | - |

| 26a | 5.2–6.6 wikipedia.orgnih.gov | ~2x wikipedia.orgnih.gov | - | - |

| 29a | - | ~2x wikipedia.orgnih.gov | Similar wikipedia.orgnih.gov | - |

| 6a | - | - | - | Similar wikipedia.orgnih.gov |

| 11a | - | - | Similar wikipedia.orgnih.gov | - |

| 19a | - | - | Similar wikipedia.orgnih.gov | Similar wikipedia.orgnih.gov |

| 25a | - | - | Similar wikipedia.orgnih.gov | - |

| 30a | - | - | Similar wikipedia.orgnih.gov | - |

Note: Data compiled from references wikipedia.orgnih.govnih.gov. Specific numerical values for all comparisons were not consistently available across sources.

Impact of Substituents on Antioxidant Activity

The presence and nature of substituents on the aromatic ring of the chroman structure significantly influence the antioxidant activity of this compound and its derivatives. Theoretical studies using density functional theory (DFT) have investigated the effects of various ortho and meta substituents on the antioxidant mechanisms of this compound derivatives fishersci.caatamanchemicals.comuni.lu.

These studies suggest that the position and electron-donating or withdrawing nature of substituents impact parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are key indicators of antioxidant potential fishersci.caatamanchemicals.comuni.lu. For instance, substituents such as NH2, OH, and NHMe in the meta and ortho positions were found to decrease BDE and IP values, theoretically increasing the antioxidant activities of the this compound derivatives fishersci.caatamanchemicals.comuni.lu. Replacing methyl groups with strong electron-donating substituents in the ortho position can lead to a notable decrease in BDE, enhancing antioxidant activity from a thermodynamic perspective lipidmaps.org.

Experimental studies on other heterocyclic compounds with structural similarities to the this compound chroman system also highlight the importance of substituents on antioxidant activity. For example, studies on imidazole (B134444) derivatives showed that the activity depended mainly on the phenolic subunit (number and position of hydroxyl groups) and the extent of conjugation with the imidazole ring iarc.fr. Similarly, investigations on daphnetin (B354214) derivatives indicated that the introduction of cyano or acetyl groups could improve antioxidant activity, while the blocking of hydroxyl groups led to a complete loss of reducing power, emphasizing the crucial role of catechol moieties nih.gov.

Alterations to the Heterocyclic Ring

Alterations to the heterocyclic ring of this compound have been explored, primarily through theoretical investigations, to understand their impact on antioxidant activity. These modifications can involve changing the size of the heterocyclic ring or replacing the oxygen heteroatom with other atoms fishersci.caatamanchemicals.comuni.lulipidmaps.org.

Theoretical studies have evaluated the effect of reducing the number of atoms in the heterocyclic ring fishersci.caatamanchemicals.comuni.lu. Results from these studies suggest that decreasing the size of the heterocyclic ring can lead to a decrease in BDE and IP values, which is theoretically associated with increased antioxidant activity fishersci.caatamanchemicals.comuni.lu.

Replacing the oxygen heteroatom in the chroman ring with other heteroatoms such as NH, S, or Se has also been investigated theoretically fishersci.caatamanchemicals.comuni.lulipidmaps.org. These studies indicated that derivatives with NH, S, and Se instead of oxygen could exhibit higher antioxidant activities from a theoretical standpoint fishersci.caatamanchemicals.comuni.lu. Derivatives containing a nitrogen heteroatom were suggested to be better antioxidants than this compound with the oxygen heteroatom lipidmaps.org.

These theoretical insights provide valuable information for the rational design of novel this compound derivatives with potentially enhanced antioxidant properties by modifying the core heterocyclic structure.

Comparative Studies with Tocopherol Metabolites

Comparative studies have been conducted to assess the antioxidant activity of this compound in relation to tocopherols (B72186) and their metabolites. This compound is a water-soluble analog of alpha-tocopherol (B171835), lacking the long hydrophobic tail but retaining the antioxidant-active chroman head group thegoodscentscompany.comnih.govinvivochem.cn.

Studies comparing this compound with tocopherol metabolites, such as alpha-carboxyethyl-6-hydroxychroman (α-CEHC) and gamma-carboxyethyl-6-hydroxychroman (γ-CEHC), which are major urinary metabolites of alpha- and gamma-tocopherol (B30145) respectively, have been performed. These metabolites also possess a carboxyl group, contributing to their water solubility.

In some in vitro experiments, α-CEHC, γ-CEHC, and this compound showed similar antioxidant potency when copper ions and AAPH were used as oxidation catalysts. However, γ-CEHC demonstrated slightly higher potency compared to α-CEHC or this compound in inhibiting LDL oxidation induced by macrophages. The CEHC metabolites and this compound also exhibited similar concentration-dependent inhibition of Cu2+-induced lipid oxidation of plasma.

Computational studies comparing the antioxidant activity of alpha-tocopherol and this compound have indicated that their activities are very similar, with alpha-tocopherol showing a slightly higher antioxidant activity in some theoretical calculations invivochem.cn. Despite this, this compound is widely used as a reference standard for measuring antioxidant capacity due to its water solubility thegoodscentscompany.comnih.gov.

Table 2: Comparative Antioxidant Potency

| Compound | Activity in Cu2+/AAPH-induced oxidation | Activity in Macrophage-induced LDL oxidation |

| This compound | Similar to CEHCs | Slightly lower than γ-CEHC |

| α-CEHC | Similar to this compound and γ-CEHC | Slightly lower than γ-CEHC |

| γ-CEHC | Similar to this compound and α-CEHC | Slightly higher than this compound and α-CEHC |

Note: Data compiled from reference. "Similar" and "Slightly higher/lower" indicate relative potency observed in the referenced study.

Design and Synthesis of Novel Derivatives

The design and synthesis of novel this compound derivatives are ongoing areas of research aimed at developing compounds with improved or specific biological activities, including enhanced antioxidant properties, increased bioavailability, or targeted actions. Modifications often involve the carboxyl group, the aromatic ring, or the heterocyclic ring, as discussed in the previous sections wikipedia.orgnih.govnih.govfishersci.ca.

Novel derivatives have been synthesized by conjugating this compound with other pharmacologically active molecules to create multi-target agents. For example, tacrine-Trolox hybrids have been designed and synthesized, combining the antioxidant properties of this compound with the cholinesterase inhibitory activity of tacrine (B349632), for potential application in Alzheimer's disease therapy. These hybrids generally retained the free radical scavenging activity of this compound.